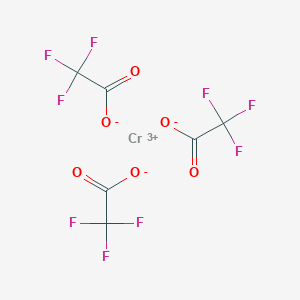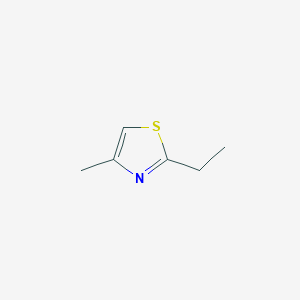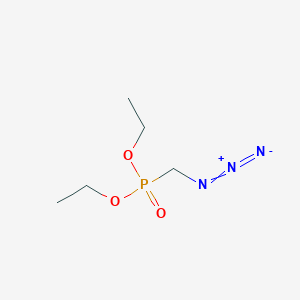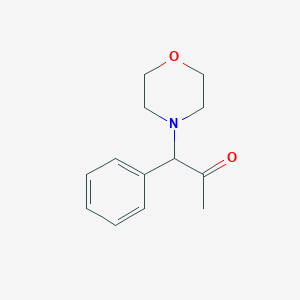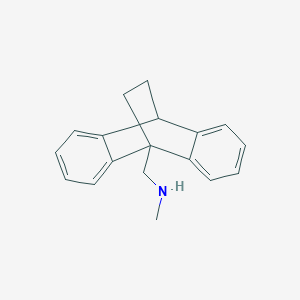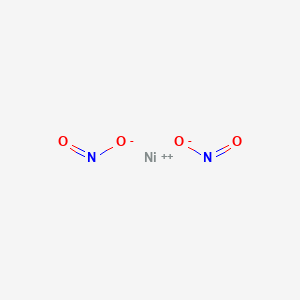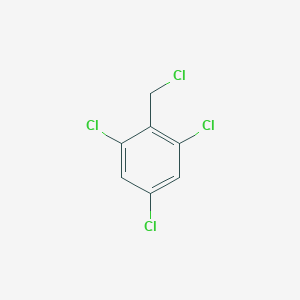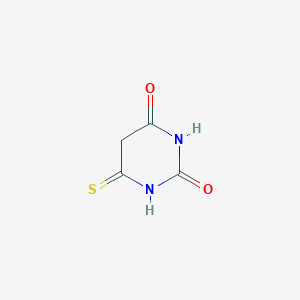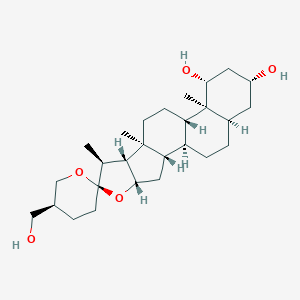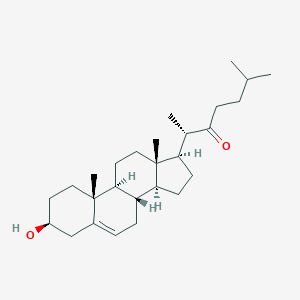
2-(3-Chlorophenyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)isoindoline-1,3-dione, also known as SU6656, is a synthetic compound that was first developed as a selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. SU6656 has since been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes.
Wirkmechanismus
2-(3-Chlorophenyl)isoindoline-1,3-dione is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. Src kinases are activated by various extracellular signals, including growth factors, cytokines, and integrins, and are involved in the regulation of various downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. By inhibiting Src kinases, 2-(3-Chlorophenyl)isoindoline-1,3-dione can disrupt these signaling pathways and inhibit various cellular processes, including cell proliferation, migration, and invasion.
Biochemische Und Physiologische Effekte
2-(3-Chlorophenyl)isoindoline-1,3-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(3-Chlorophenyl)isoindoline-1,3-dione can inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis and cell cycle arrest. In vivo studies have shown that 2-(3-Chlorophenyl)isoindoline-1,3-dione can inhibit tumor growth and metastasis in various animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Chlorophenyl)isoindoline-1,3-dione in lab experiments is its selectivity for Src family kinases, which allows for specific inhibition of these kinases without affecting other signaling pathways. This can help to elucidate the specific role of Src kinases in various cellular processes. However, one limitation of using 2-(3-Chlorophenyl)isoindoline-1,3-dione is its potential off-target effects, as it may inhibit other kinases or signaling pathways at high concentrations. Additionally, the synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione is a multistep process that requires careful control of reaction conditions and purification steps, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-Chlorophenyl)isoindoline-1,3-dione. One direction is to investigate the role of Src kinases in other cellular processes, such as autophagy, DNA damage response, and immune cell function. Another direction is to develop more potent and selective inhibitors of Src kinases that can be used in clinical settings for the treatment of cancer and other diseases. Additionally, the use of 2-(3-Chlorophenyl)isoindoline-1,3-dione in combination with other targeted therapies or chemotherapy agents may provide a more effective treatment strategy for cancer patients.
Synthesemethoden
The synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione involves the reaction of 3-chloroaniline with phthalic anhydride to form 3-(3-chlorophenyl)phthalide, which is then converted to 2-(3-Chlorophenyl)isoindoline-1,3-dione through a series of reactions involving potassium carbonate, acetic anhydride, and phosphorus oxychloride. The synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure and stable product.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)isoindoline-1,3-dione has been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes. Src kinases have been implicated in the regulation of cell growth, differentiation, and survival, as well as in the development and progression of cancer. 2-(3-Chlorophenyl)isoindoline-1,3-dione has been used to study the role of Src kinases in cancer cell proliferation, migration, and invasion, as well as in angiogenesis and metastasis.
Eigenschaften
CAS-Nummer |
16082-71-6 |
|---|---|
Produktname |
2-(3-Chlorophenyl)isoindoline-1,3-dione |
Molekularformel |
C14H8ClNO2 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
InChI-Schlüssel |
MIWPRIGNFUWKDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



